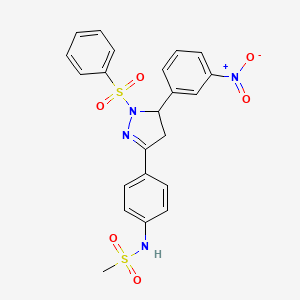
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound that falls within the class of pyrazoles. This structure is characterized by a pyrazole ring, a sulfonamide group, and various aromatic substitutions. This compound showcases complex chemical architecture, which potentially offers multiple applications across different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves the following steps:
Formation of Pyrazole Core: : This usually involves the condensation of hydrazine with a diketone.
Nitrophenyl and Phenylsulfonyl Substitution: : The next step involves introducing nitrophenyl and phenylsulfonyl groups through a series of electrophilic aromatic substitution reactions.
Sulfonamide Formation:
These reactions generally require specific reagents, catalysts, and controlled conditions, often including solvents like DMF or DMSO, and the presence of bases like pyridine or triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for yield and efficiency. This involves larger batch reactions, continuous flow techniques, and strict adherence to purity and safety standards. The use of automated reactors and real-time monitoring systems ensures the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidation, potentially forming nitroso or hydroxylamine derivatives.
Reduction: : Reduction reactions can convert the nitro group to an amine group, significantly altering the compound's reactivity and biological activity.
Substitution: : Various substitution reactions can occur, particularly at the aromatic rings, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, nitric acid.
Reduction: : Hydrogenation catalysts like palladium on carbon, stannous chloride.
Substitution: : Halogenation reagents like N-bromosuccinimide, or nitration using a mix of nitric and sulfuric acids.
Major Products Formed
Oxidation and reduction reactions yield nitroso, hydroxylamine, or amine derivatives, while substitution reactions can yield a wide range of functionalized aromatics, depending on the reagents and conditions used.
Scientific Research Applications
This compound has found applications across various fields:
Chemistry: : Utilized in designing novel compounds for synthetic organic chemistry.
Biology: : Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: : Explored for its potential therapeutic properties, possibly as an anti-inflammatory or anti-cancer agent.
Industry: : Employed in the development of new materials with specialized properties.
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit or modulate the activity of particular enzymes or receptors, impacting various biological pathways. The sulfonamide group is known to mimic natural substrates of enzymes, allowing the compound to bind and inhibit their activity, while the aromatic rings provide the necessary structural rigidity and specificity.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its complex structure and functional versatility. Similar compounds include:
N-(4-(5-(4-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Lacks specific positional substitutions.
N-(4-(5-(3-aminophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differentiated by the presence of an amine group.
N-(4-(5-(3-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide:
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-33(29,30)24-18-12-10-16(11-13-18)21-15-22(17-6-5-7-19(14-17)26(27)28)25(23-21)34(31,32)20-8-3-2-4-9-20/h2-14,22,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVWTNYEXLTJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)
![7-Fluoro-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2462525.png)
![1,3,3-trimethyl-2-[(1E)-3-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]prop-1-en-1-yl]-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2462526.png)

![[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride](/img/structure/B2462530.png)
![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)
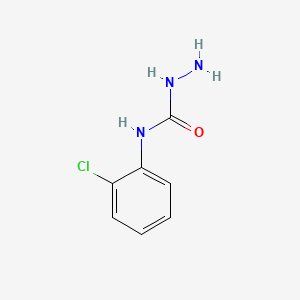
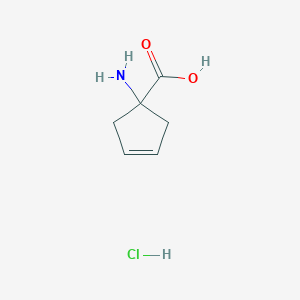
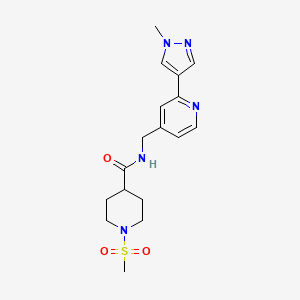
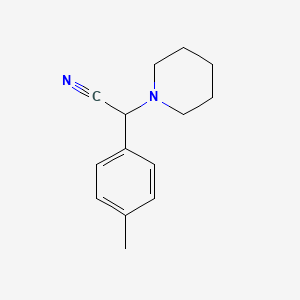
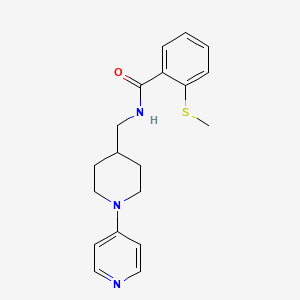
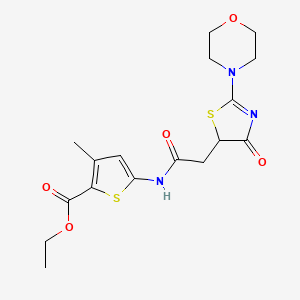
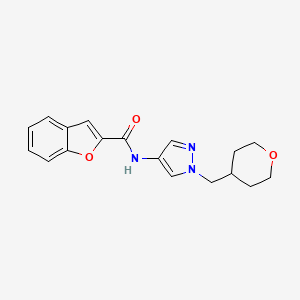
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)
